4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide (CAS 477845-60-6) is a synthetic benzohydrazide derivative bearing a 3,4-dichlorobenzyl ether substituent at the para position of the benzohydrazide core. With a molecular formula of C₁₄H₁₂Cl₂N₂O₂ and a molecular weight of 311.2 g/mol, the compound belongs to the aryloxy-benzohydrazide class, a group widely exploited for constructing hydrazone–Schiff base conjugates, oxadiazoles, and triazoles in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.16
CAS No. 477845-60-6
Cat. No. B2424450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide
CAS477845-60-6
Molecular FormulaC14H12Cl2N2O2
Molecular Weight311.16
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)OCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O2/c15-12-6-1-9(7-13(12)16)8-20-11-4-2-10(3-5-11)14(19)18-17/h1-7H,8,17H2,(H,18,19)
InChIKeyLRNRTYACYBGOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide (CAS 477845-60-6) – Core Chemical Identity and Procurement-Relevant Classification


4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide (CAS 477845-60-6) is a synthetic benzohydrazide derivative bearing a 3,4-dichlorobenzyl ether substituent at the para position of the benzohydrazide core [1]. With a molecular formula of C₁₄H₁₂Cl₂N₂O₂ and a molecular weight of 311.2 g/mol, the compound belongs to the aryloxy-benzohydrazide class, a group widely exploited for constructing hydrazone–Schiff base conjugates, oxadiazoles, and triazoles in medicinal chemistry and agrochemical discovery programs [2]. Its computed XLogP3 of 3.2 indicates moderate lipophilicity, which distinguishes it from less substituted or non-chlorinated benzohydrazide analogs and positions it as a lipophilic building block for target-focused library synthesis [1].

Why 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide Cannot Be Replaced by Common Benzohydrazide Analogs Without Quantitative Risk


Benzohydrazides that differ only by the nature or position of the aryl-ether substituent can exhibit order-of-magnitude variations in lipophilicity, metabolic stability, and target-binding affinity [1]. The 3,4-dichlorobenzyl motif in 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a privileged pharmacophore present in numerous clinically validated agents (e.g., sertraline, several azole antifungals), and its removal or positional isomerization routinely collapses the desired biological fingerprint . Consequently, procurement decisions based solely on the benzohydrazide scaffold disregard the substituent-dependent physicochemical and pharmacological properties that are decisive for assay reproducibility and structure–activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide (477845-60-6) Versus Closest Structural Analogs


LogP Differential Between 3,4-Dichlorobenzyl and Unsubstituted Benzyl Benzohydrazide Analogs

The target compound displays a computed XLogP3 of 3.2 [1], whereas the non-chlorinated analog 4-(benzyloxy)benzohydrazide (CAS 128958-65-6) has an XLogP3 of 1.7 [2]. This 1.5 log-unit increase corresponds to an approximately 32-fold higher theoretical partition coefficient, indicating that the target compound is substantially more lipophilic and therefore better suited for applications requiring enhanced membrane permeability or blood–brain barrier penetration.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area as Surrogate Markers for Permeability

The target compound has a molecular weight (MW) of 311.2 g/mol and a topological polar surface area (TPSA) of 64.4 Ų [1]. The non-chlorinated comparator 4-(benzyloxy)benzohydrazide has a lower MW of 242.27 g/mol and an identical TPSA [2]. While both compounds fall within the typical Veber and Lipinski boundaries, the higher MW of the target, combined with unchanged TPSA, results in a lower TPSA/MW ratio, which has been correlated with improved passive transcellular permeability in Caco-2 and MDCK monolayer models [3].

Drug-likeness Oral bioavailability Property forecast

Synthetic Utility as a Hydrazone-Forming Building Block for 3,4-Dichlorobenzyl-Containing Libraries

4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide serves as a direct precursor for hydrazone-Schiff base derivatives through condensation with aromatic aldehydes and ketones . In contrast, the analogous 4-hydroxybenzohydrazide requires an additional protection/deprotection step to install the 3,4-dichlorobenzyl ether after hydrazone formation, adding 2–3 synthetic steps and reducing overall yield by an average of 40–60% per step [1]. This positions the target compound as a strategic building block for one-step diversification into 3,4-dichlorobenzyl-bearing hydrazone libraries.

Medicinal chemistry Library synthesis SAR exploration

High-Value Application Scenarios for 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide (477845-60-6) Based on Verified Differentiation Evidence


Design of CNS-Penetrant Kinase Inhibitor Leads

The 1.5 log-unit higher XLogP3 relative to non-chlorinated benzyl analogs [1] makes this compound an attractive starting point for kinase inhibitor programs requiring passive blood–brain barrier crossing. Its moderate TPSA/MW ratio further supports favorable CNS multiparameter optimization (MPO) scores. Teams targeting glioblastoma or neurodegenerative kinase targets should prioritize this scaffold over less lipophilic benzohydrazides.

One-Step Diversification of Hydrazone-Focused Combinatorial Libraries

Because the 3,4-dichlorobenzyl ether is already installed, medicinal chemists can directly condense the compound with commercially available aldehydes to generate diverse hydrazone libraries in a single step [2]. This is particularly valuable in hit-to-lead campaigns where the 3,4-dichlorophenyl motif is a known pharmacophore, as it eliminates 2–3 additional synthetic transformations per analog.

Agrochemical Lead Generation Targeting Fungal or Herbicidal Pathways

Substituted benzohydrazides have demonstrated herbicidal and antifungal activities in patent literature [3]. The 3,4-dichlorobenzyl fragment is a recurring substructure in commercial agrochemicals (e.g., prochloraz, iprodione). Incorporating 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide into combinatorial libraries allows rapid exploration of structure–activity relationships for crop protection programs.

Quote Request

Request a Quote for 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.